
Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate: is a chemical compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the thiadiazole ring, potentially forming dihydrothiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted carbamates.
科学研究应用
Chemistry: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological systems.
作用机制
The mechanism of action of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular processes.
相似化合物的比较
- Benzyl (5-methyl-1,3,4-thiadiazol-2-yl)carbamate
- Benzyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
- Benzyl (5-nitro-1,3,4-thiadiazol-2-yl)carbamate
Uniqueness: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in various applications.
属性
分子式 |
C11H8F3N3O2S |
|---|---|
分子量 |
303.26 g/mol |
IUPAC 名称 |
benzyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-16-17-9(20-8)15-10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) |
InChI 键 |
OVFULXHHIMLUDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NN=C(S2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


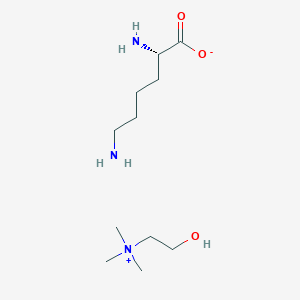

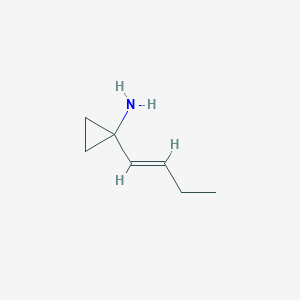

![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)

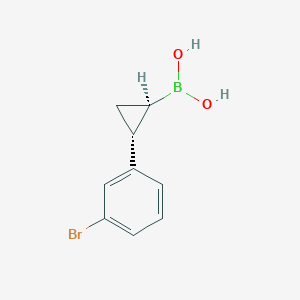

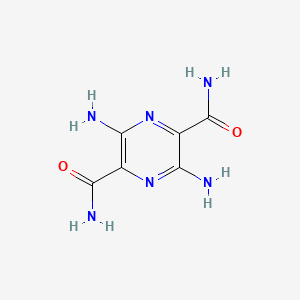

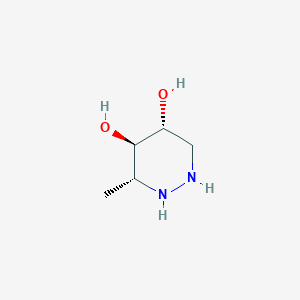

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)
